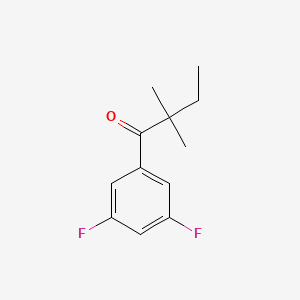

3',5'-Difluoro-2,2-dimethylbutyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3',5'-Difluoro-2,2-dimethylbutyrophenone (DFDMBP) is an organofluorine compound that has been studied for its potential applications in scientific research. It is a colorless, odorless liquid that is soluble in organic solvents and has a boiling point of 60°C. DFDMBP is used as a reagent in organic synthesis, as a catalyst in many reactions, and as a stabilizer in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Difluorinated Pseudopeptides : The use of 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, obtained through a Reformatsky-type reaction, in the Ugi reaction facilitated the preparation of various difluorinated pseudopeptides. These compounds were then deprotected to furnish difluorinated pseudopeptides, demonstrating the versatility of difluorinated compounds in synthetic chemistry (Gouge, Jubault, & Quirion, 2004).

Photophysical Properties of Luminescent Rhenium(I) Polypyridine Fluorous Complexes : The synthesis and characterization of luminescent rhenium(I) polypyridine fluorous complexes were explored, showcasing their potential as trifunctional biological probes. These complexes, particularly the isothiocyanate complex, have been utilized in labeling proteins such as bovine serum albumin and glutathione, highlighting the application of fluorinated compounds in bioconjugation and imaging (Louie, Fong, & Lo, 2011).

Temperature Dependence of Regioselectivity in Photocycloaddition Reactions : The study on the temperature-dependent regioselectivity in [2 + 2] photocycloaddition reactions of 1,3-dimethylthymine with benzophenone derivatives, including difluoro derivatives, provided insight into the influence of fluorination on chemical reactivity and selectivity. The findings contribute to a better understanding of the conformational properties of the intermediary triplet 1,4-diradicals, offering valuable information for designing temperature-sensitive photochemical reactions (Hei et al., 2005).

Fluorinated Polyimides and Their Properties : The synthesis of novel fluorinated polyimides from 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine and thiophene derivatives demonstrated the impact of fluorination on material properties. These polyimides exhibited high thermal stability, low water absorption rates, and low dielectric constants, underscoring the significance of fluorinated compounds in developing advanced materials with desirable thermal and electrical properties (Madhra et al., 2002).

Development of Poly(arylene ether sulfone) with Benzyl-type Quaternary Ammonium Pendants : The creation of a new difluoro aromatic ketone monomer led to the synthesis of poly(arylene ether sulfone)s with excellent hydroxide conductivity and alkaline stability. These materials' properties, such as anisotropic membrane swelling and high conductivity, are attributable to the strategic incorporation of fluorinated compounds, showcasing their utility in enhancing the performance of polymeric materials for applications in fuel cells and other technologies (Shi et al., 2017).

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWYIAVTKPUZJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642461 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Difluoro-2,2-dimethylbutyrophenone | |

CAS RN |

898766-06-8 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)